molecular formula C20H21N5O3 B461127 6-amino-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4'-(1'-benzoylpiperidine)

6-amino-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4'-(1'-benzoylpiperidine)

Katalognummer: B461127
Molekulargewicht: 379.4g/mol
InChI-Schlüssel: LJIOQYSXVMEKOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Eigenschaften

Molekularformel

C20H21N5O3

Molekulargewicht

379.4g/mol

IUPAC-Name

6-amino-1'-benzoyl-3-(methoxymethyl)spiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile

InChI

InChI=1S/C20H21N5O3/c1-27-12-15-16-18(24-23-15)28-17(22)14(11-21)20(16)7-9-25(10-8-20)19(26)13-5-3-2-4-6-13/h2-6H,7-10,12,22H2,1H3,(H,23,24)

InChI-Schlüssel

LJIOQYSXVMEKOJ-UHFFFAOYSA-N

SMILES

COCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)C4=CC=CC=C4)C#N)N

Kanonische SMILES

COCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)C4=CC=CC=C4)C#N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions. One common method involves the condensation of appropriate piperidine and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4’-thiane]carbonitrile
  • 6-amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one

Uniqueness

6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile stands out due to its spiro structure, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.